Benzyl N-[[(6aS,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate Benzyl N-[[(6aS,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate Metergoline is an ergoline alkaloid that is the N-benzyloxycarbonyl derivative of lysergamine. A 5-HT2 antagonist. Also 5-HT1 antagonist and 5-HT1D ligand. Has moderate affinity for 5-HT6 and high affinity for 5-HT7. It has a role as a serotonergic antagonist and a dopamine agonist. It is an ergoline alkaloid and a carbamate ester.
Metergoline is an ergot-derived psychoactive drug that acts as a ligand for serotonin and dopamine receptors. Metergoline is an antagonist at various 5-HT receptor subtypes at a relatively low concentration and agonist at dopamine receptors. Its use has been studied in various clinical settings such as a treatment for seasonal affective disorder, prolactin hormone regulation due to its inhibitory effect on prolactin release, premenstrual dysphoric disorder in women and antianxiety treatment.
A dopamine agonist and serotonin antagonist. It has been used similarly to BROMOCRIPTINE as a dopamine agonist and also for MIGRAINE DISORDERS therapy.
Brand Name: Vulcanchem
CAS No.: 17692-51-2
VCID: VC0535071
InChI: InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23-/m0/s1
SMILES: CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
Molecular Formula: C25H29N3O2
Molecular Weight: 403.5 g/mol

Benzyl N-[[(6aS,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate

CAS No.: 17692-51-2

Inhibitors

VCID: VC0535071

Molecular Formula: C25H29N3O2

Molecular Weight: 403.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Benzyl N-[[(6aS,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate - 17692-51-2

CAS No. 17692-51-2
Product Name Benzyl N-[[(6aS,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate
Molecular Formula C25H29N3O2
Molecular Weight 403.5 g/mol
IUPAC Name benzyl N-[[(6aS,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate
Standard InChI InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23-/m0/s1
Standard InChIKey WZHJKEUHNJHDLS-QTGUNEKASA-N
Isomeric SMILES CN1C[C@@H](C[C@H]2[C@@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
SMILES CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
Canonical SMILES CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
Appearance Solid powder
Description Metergoline is an ergoline alkaloid that is the N-benzyloxycarbonyl derivative of lysergamine. A 5-HT2 antagonist. Also 5-HT1 antagonist and 5-HT1D ligand. Has moderate affinity for 5-HT6 and high affinity for 5-HT7. It has a role as a serotonergic antagonist and a dopamine agonist. It is an ergoline alkaloid and a carbamate ester.
Metergoline is an ergot-derived psychoactive drug that acts as a ligand for serotonin and dopamine receptors. Metergoline is an antagonist at various 5-HT receptor subtypes at a relatively low concentration and agonist at dopamine receptors. Its use has been studied in various clinical settings such as a treatment for seasonal affective disorder, prolactin hormone regulation due to its inhibitory effect on prolactin release, premenstrual dysphoric disorder in women and antianxiety treatment.
A dopamine agonist and serotonin antagonist. It has been used similarly to BROMOCRIPTINE as a dopamine agonist and also for MIGRAINE DISORDERS therapy.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Liserdol
Metergoline
Methergoline
Reference 1: De Middeleer G, Dubruel P, De Saeger S. Molecularly imprinted polymers immobilized on 3D printed scaffolds as novel solid phase extraction sorbent for metergoline. Anal Chim Acta. 2017 Sep 15;986:57-70. doi: 10.1016/j.aca.2017.07.059. Epub 2017 Aug 4. PubMed PMID: 28870326.
2: Umukoro S, Adebesin A, Agu G, Omorogbe O, Asehinde SB. Antidepressant-like activity of methyl jasmonate involves modulation of monoaminergic pathways in mice. Adv Med Sci. 2018 Mar;63(1):36-42. doi: 10.1016/j.advms.2017.07.005. Epub 2017 Aug 14. PubMed PMID: 28818747.
3: Inal A, Büyükşekerci M, Ulusoy HB. Antinociceptive Effect of Mirtazapine in Rats with Diabetic Neuropathy. Noro Psikiyatr Ars. 2016 Mar;53(1):12-16. doi: 10.5152/npa.2015.8791. Epub 2016 Mar 1. PubMed PMID: 28360759; PubMed Central PMCID: PMC5353230.
4: Sasaki-Hamada S, Suzuki A, Ueda Y, Matsumoto K, Oka JI. Serotonergic and dopaminergic systems are implicated in antidepressant-like effects of chotosan, a Kampo formula, in mice. J Pharmacol Sci. 2017 Feb;133(2):110-113. doi: 10.1016/j.jphs.2017.01.002. Epub 2017 Jan 26. PubMed PMID: 28233634.
5: Odoma S, Umar Zezi A, Mohammed Danjuma N, Ahmed A, Garba Magaji M. Elucidation of the possible mechanism of analgesic actions of butanol leaf fraction of Olax subscorpioidea Oliv. J Ethnopharmacol. 2017 Mar 6;199:323-327. doi: 10.1016/j.jep.2016.12.052. Epub 2017 Feb 4. PubMed PMID: 28167291.
6: Onasanwo SA, Faborode SO, Ilenre KO. Antidepressant-like Potentials of Buchholzia Coriacea Seed Extract: Involvement of Monoaminergic and Cholinergic Systems, and Neuronal Density in the Hippocampus of Adult Mice. Niger J Physiol Sci. 2016 Aug 30;31(1):93-9. PubMed PMID: 27574770.
7: Ishola IO, Awodele O, Eluogu CO. Potentials of Mangifera indica in the treatment of depressive-anxiety disorders: possible mechanisms of action. J Complement Integr Med. 2016 Sep 1;13(3):275-287. doi: 10.1515/jcim-2015-0047. PubMed PMID: 27276531.
8: Yeom HD, Lee JH. Regulation of Human Kv1.4 Channel Activity by the Antidepressant Metergoline. Biol Pharm Bull. 2016;39(6):1069-72. doi: 10.1248/bpb.b16-00069. PubMed PMID: 27251511.
9: Kishikawa T, Otsuka M, Ohno M, Yoshikawa T, Sato M, Koike K. Development of a screening method to identify regulators of MICA shedding. Biochem Biophys Res Commun. 2015 Oct 2;465(4):764-8. doi: 10.1016/j.bbrc.2015.08.081. Epub 2015 Aug 20. PubMed PMID: 26299929.
10: Lenain P, De Saeger S, Mattiasson B, Hedström M. Affinity sensor based on immobilized molecular imprinted synthetic recognition elements. Biosens Bioelectron. 2015 Jul 15;69:34-9. doi: 10.1016/j.bios.2015.02.016. Epub 2015 Feb 11. PubMed PMID: 25703726.
11: Hamidi-Asl E, Daems D, De Wael K, Van Camp G, Nagels LJ. Concentration-related response potentiometric titrations to study the interaction of small molecules with large biomolecules. Anal Chem. 2014 Dec 16;86(24):12243-9. doi: 10.1021/ac503385x. Epub 2014 Nov 25. PubMed PMID: 25390494.
12: Rouine J, Kelly ME, Jennings-Murphy C, Duffy P, Gorman I, Gormley S, Kerskens CM, Harkin A. Investigation of the mechanisms mediating MDMA "Ecstasy"-induced increases in cerebro-cortical perfusion determined by btASL MRI. Psychopharmacology (Berl). 2015 May;232(9):1501-13. doi: 10.1007/s00213-014-3790-0. Epub 2014 Nov 1. PubMed PMID: 25366875.
13: Prosser RA, Stowie A, Amicarelli M, Nackenoff AG, Blakely RD, Glass JD. Cocaine modulates mammalian circadian clock timing by decreasing serotonin transport in the SCN. Neuroscience. 2014 Sep 5;275:184-93. doi: 10.1016/j.neuroscience.2014.06.012. Epub 2014 Jun 17. PubMed PMID: 24950119; PubMed Central PMCID: PMC4122660.
14: Lee JH, Liu J, Shin M, Hong M, Nah SY, Bae H. Metergoline inhibits the neuronal Nav1.2 voltage-dependent Na(+) channels expressed in Xenopus oocytes. Acta Pharmacol Sin. 2014 Jul;35(7):862-8. doi: 10.1038/aps.2014.30. Epub 2014 Jun 9. PubMed PMID: 24909513; PubMed Central PMCID: PMC4088281.
15: Ishola IO, Olayemi SO, Yemitan OK, Umeh EA. Antidepressant and anxiolytic effects of the methanol root extract of Capparis thonningii: involvement of monoaminergic, cholinergic and GABAergic systems. Drug Res (Stuttg). 2015 Apr;65(4):205-13. doi: 10.1055/s-0034-1376963. Epub 2014 Jun 2. PubMed PMID: 24886981.
16: Nakamura T, Ikeda T, Takeda R, Igawa K, Naono-Nakayama R, Sakoda S, Nishimori T, Ishida Y. The role of spinal serotonin receptor and alpha adrenoceptor on the antiallodynic effects induced by intrathecal milnacipran in chronic constriction injury rats. Eur J Pharmacol. 2014 Sep 5;738:57-65. doi: 10.1016/j.ejphar.2014.05.022. Epub 2014 May 27. PubMed PMID: 24876059.
17: Lin P, Wang C, Xu B, Gao S, Guo J, Zhao X, Huang H, Zhang J, Chen X, Wang Q, Zhou W. The VGF-derived peptide TLQP62 produces antidepressant-like effects in mice via the BDNF/TrkB/CREB signaling pathway. Pharmacol Biochem Behav. 2014 May;120:140-8. doi: 10.1016/j.pbb.2014.03.003. Epub 2014 Mar 11. PubMed PMID: 24631486.
18: Agbaje EO, Ishola IO, Oniyire JA. Antidepressant, anxiolytic, and anticataleptic effects of aqueous leaf extract of Antiaris toxicaria Lesch. (Moraceae) in mice: possible mechanisms of actions. J Basic Clin Physiol Pharmacol. 2014 Feb 27. pii: /j/jbcpp-ahead-of-print/jbcpp-2013-0054/jbcpp-2013-0054.xml. doi: 10.1515/jbcpp-2013-0054. [Epub ahead of print] PubMed PMID: 24572985.
19: Ishola IO, Akinyede AA, Sholarin AM. Antidepressant and anxiolytic properties of the methanolic extract of Momordica charantia Linn (Cucurbitaceae) and its mechanism of action. Drug Res (Stuttg). 2014 Jul;64(7):368-76. doi: 10.1055/s-0033-1358712. Epub 2013 Nov 13. PubMed PMID: 24227474.
20: Daems D, Van Camp G, Fernandez M, Guisez Y, Prinsen E, Nagels LJ. Use of potentiometric detection in (ultra) high performance liquid chromatography and modelling with adsorption/desorption binding kinetics. Anal Chim Acta. 2013 May 13;777:25-31. doi: 10.1016/j.aca.2013.03.031. Epub 2013 Mar 21. PubMed PMID: 23622961.
PubChem Compound 1268305
Last Modified Nov 11 2021
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